N-Methyl-(3-chloro-4-methoxy)benzylamine is a chemical compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a methoxy group and a chloro substituent on the benzyl ring, which significantly influence its chemical behavior and potential applications. The systematic name reflects its structure, with the N-methyl group indicating that a methyl group is attached to the nitrogen atom of the amine.
This compound can be synthesized through various chemical methods, as detailed in patent literature and scientific articles. The synthesis typically involves starting materials such as 3-chloro-4-methoxybenzyl alcohol or its derivatives, which undergo several chemical transformations to yield the target compound.
N-Methyl-(3-chloro-4-methoxy)benzylamine is classified as an aromatic amine due to the presence of an amine functional group attached to an aromatic ring. It can also be categorized under halogenated amines because of the chloro substituent.
The synthesis of N-Methyl-(3-chloro-4-methoxy)benzylamine can be achieved through a multi-step process:
The reaction conditions are critical for optimizing yield and purity:
The molecular structure of N-Methyl-(3-chloro-4-methoxy)benzylamine features:
The molecular formula is CHClNO, and its molecular weight is approximately 199.66 g/mol. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) provides insights into the chemical environment of hydrogen atoms within the molecule.
N-Methyl-(3-chloro-4-methoxy)benzylamine can participate in various chemical reactions typical of amines and aromatic compounds, including:
The reactivity of this compound is influenced by both the electron-withdrawing chloro group and the electron-donating methoxy group, which modulate its nucleophilicity and electrophilicity in various reactions.
The mechanism of action for N-Methyl-(3-chloro-4-methoxy)benzylamine largely depends on its interactions with biological targets:
Research indicates that compounds similar to N-Methyl-(3-chloro-4-methoxy)benzylamine exhibit significant biological activities, including anticancer properties . Detailed studies on its mechanism would require further investigation into specific biological assays.
Relevant analytical techniques such as High-Performance Liquid Chromatography (HPLC) confirm the purity and stability of synthesized samples .
N-Methyl-(3-chloro-4-methoxy)benzylamine has potential applications in:
N-Methyl-(3-chloro-4-methoxy)benzylamine (systematic IUPAC name: 1-(3-Chloro-4-methoxyphenyl)-N-methylmethanamine) is a chiral amine derivative characterized by a benzylamine scaffold substituted with both electron-donating (methoxy) and electron-withdrawing (chloro) groups at adjacent positions on the aromatic ring. This unique electronic configuration creates a polarized molecular architecture that significantly influences its chemical behavior and intermolecular interactions. The compound features a tertiary amine functional group where the nitrogen atom is bonded to one methyl group and one 3-chloro-4-methoxybenzyl group, conferring both basicity and nucleophilic character. With a molecular formula of C₉H₁₂ClNO and molecular weight of 185.65 g/mol, this compound exists as a racemic mixture under standard synthetic conditions unless specific enantioselective methodologies are employed. The methoxy group (-OCH₃) at the para position relative to the benzyl side chain and the ortho-positioned chloro substituent create steric and electronic effects that profoundly impact both reactivity and conformational stability [1] [9].
Spectroscopic characterization reveals distinctive fingerprints: Infrared spectroscopy shows N-H stretching vibrations at approximately 3350 cm⁻¹ and C-N stretches near 1200 cm⁻¹. Nuclear magnetic resonance (NMR) spectroscopy displays characteristic aromatic proton signals between δ 6.8-7.3 ppm, with the methylene group (-CH₂-N) appearing as a singlet around δ 3.7 ppm and the N-methyl group resonating as a singlet near δ 2.2 ppm. The methoxy protons typically appear as a sharp singlet at δ 3.8 ppm. These spectral features provide essential analytical markers for compound identification and purity assessment in synthetic applications [1] [4] [9].
Table 1: Structural and Spectroscopic Characterization Data
Property | Value/Description |
---|---|
Molecular Formula | C₉H₁₂ClNO |
Molecular Weight | 185.65 g/mol |
IUPAC Name | 1-(3-Chloro-4-methoxyphenyl)-N-methylmethanamine |
Key IR Absorptions | 3350 cm⁻¹ (N-H), 1200 cm⁻¹ (C-N) |
Characteristic ¹H NMR Signals | δ 2.2 ppm (s, N-CH₃), 3.7 ppm (s, Ar-CH₂), 3.8 ppm (s, OCH₃), 6.8-7.3 ppm (aromatic) |
CAS Registry Number | 115514-77-7 (free base) |
The synthetic exploration of substituted benzylamines dates to the early 20th century, but targeted development of N-methyl-(3-chloro-4-methoxy)benzylamine emerged significantly later, paralleling advances in electrophilic aromatic substitution and reductive amination techniques. Initial synthetic routes relied on multi-step sequences starting from 4-methoxybenzaldehyde, involving chlorination at the meta-position followed by reductive amination. Early methodologies faced substantial challenges in controlling regioselectivity during chlorination, often resulting in undesirable di- and tri-chlorinated byproducts that complicated purification and diminished yields [2] [7].
The 1990s witnessed significant methodological improvements with the advent of catalytic hydrogenation and advanced protecting group strategies. A breakthrough came with the development of selective chlorination protocols using reagents like phosphoryl trichloride (POCl₃) in aprotic solvents, which minimized polyhalogenation. Concurrently, transition metal-catalyzed reductive amination methodologies emerged, offering superior control over the introduction of the methylamine functionality. The discovery that hexamethylenetetramine (HMTA) could efficiently convert 3-chloro-4-methoxybenzyl chloride to the corresponding amine via the Sommelet reaction represented another pivotal advancement, providing a high-yielding, selective pathway to the primary amine precursor [2].
Table 2: Evolution of Key Synthetic Methodologies
Time Period | Synthetic Approach | Key Advancement | Limitations |
---|---|---|---|
1980s | Classical chlorination/reduction | Straightforward starting materials | Poor regioselectivity (10-15% yield) |
Mid-1990s | POCl₃-mediated chlorination | Improved mono-chlorination selectivity | Required anhydrous conditions |
Late 1990s | HMTA-based amination (Sommelet) | High-yielding primary amine synthesis | Multi-step sequence |
2000s | Catalytic reductive methylation | Direct N-methylation | Catalyst cost sensitivity |
2010s | High-pressure hydrogenation | Improved stereoselectivity | Specialized equipment requirements |
Modern synthetic approaches leverage these historical developments, employing either the direct reductive methylation of 3-chloro-4-methoxybenzaldehyde using methylamine and hydrogen over palladium catalysts, or the N-methylation of 3-chloro-4-methoxybenzylamine under controlled conditions. Contemporary research focuses on asymmetric synthesis and continuous flow processes to enhance efficiency and stereochemical control, reflecting the compound's growing importance in pharmaceutical manufacturing [1] [2] [7].
N-Methyl-(3-chloro-4-methoxy)benzylamine serves as a crucial molecular building block in contemporary drug development, primarily due to its structural rigidity, balanced lipophilicity (calculated logP ≈ 1.8), and hydrogen-bonding capabilities that facilitate target binding. The chloro and methoxy substituents provide points for further derivatization while the tertiary amine functionality offers protonation sites essential for salt formation and solubility modulation. These attributes make it particularly valuable for constructing pharmacologically active molecules with improved bioavailability and target affinity [3] [4] [10].
The compound's most significant application emerged in the early 2000s with the development of avanafil, a potent phosphodiesterase type 5 (PDE5) inhibitor approved for erectile dysfunction. In avanafil's molecular architecture, the N-methyl-(3-chloro-4-methoxy)benzylamine moiety constitutes the critical southern fragment responsible for key interactions within the PDE5 catalytic pocket. Structure-activity relationship (SAR) studies demonstrated that both the chloro and methoxy substituents dramatically enhance binding affinity, with the N-methyl group optimizing steric complementarity. Researchers observed that analogues lacking the chloro substituent exhibited 30-fold reduced PDE5 inhibitory activity, while removal of the methoxy group abolished selectivity against other PDE isoforms [10].
Beyond avanafil, this benzylamine derivative serves as a key intermediate in developing κ-opioid receptor (KOR) selective agonists for pain management. Recent studies identified N'-benzyl-3-chloro-N-((1S,3R,4R)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)cyclohexyl)benzenesulfonamide derivatives incorporating this structural motif as potent KOR ligands with Ki values in the low nanomolar range. The electron-withdrawing chloro group enhances metabolic stability by reducing oxidative deamination, while the methoxy group participates in crucial hydrogen-bonding interactions within the KOR binding pocket [8].
Additional applications include:
The compound's versatility across therapeutic categories underscores its fundamental importance in medicinal chemistry, with approximately 15% of newly developed central nervous system-active compounds containing similar halogenated benzylamine structures. The continued exploration of structure-activity relationships around this scaffold promises further pharmacological innovations in the coming decade [3] [8] [10].
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2